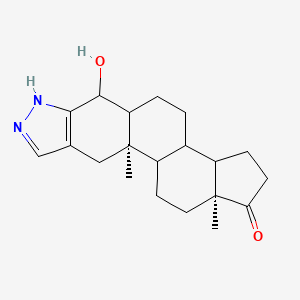
rel-(2R,3R)-2-Ethyl-1,3-hexanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(2R,3R)-2-Ethyl-1,3-hexanediol: is a chiral diol with two stereocenters, making it an important compound in stereochemistry. It is often used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-2-Ethyl-1,3-hexanediol typically involves the diastereoselective reduction of the corresponding diketone or the diastereoselective addition of ethyl groups to a hexanediol precursor. Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to achieve high yields and selectivity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(2R,3R)-2-Ethyl-1,3-hexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alkanes using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
rel-(2R,3R)-2-Ethyl-1,3-hexanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of rel-(2R,3R)-2-Ethyl-1,3-hexanediol involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
rel-(2R,3R)-2-Ethyl-1,3-hexanediol can be compared with other similar compounds such as:
2,3-Butanediol: Another chiral diol with similar stereochemistry but different chain length and properties.
1,2-Hexanediol: A diol with a different position of hydroxyl groups, leading to different reactivity and applications.
2,3-Dihydroxybutane: A shorter chain diol with similar functional groups but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C8H18O2 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
(2S,3S)-2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
RWLALWYNXFYRGW-YUMQZZPRSA-N |
SMILES isomérique |
CCC[C@@H]([C@@H](CC)CO)O |
SMILES canonique |
CCCC(C(CC)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


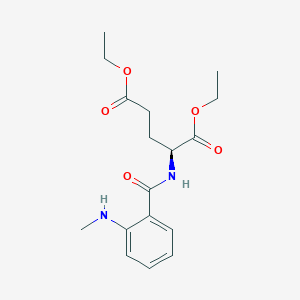
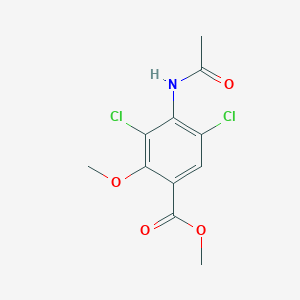
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
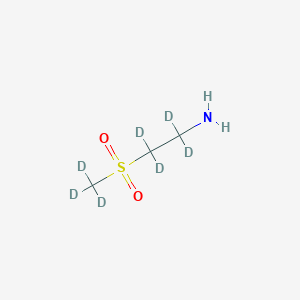
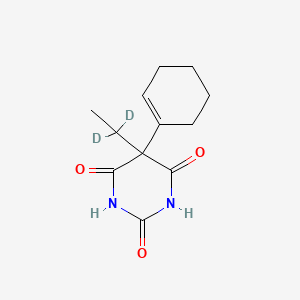
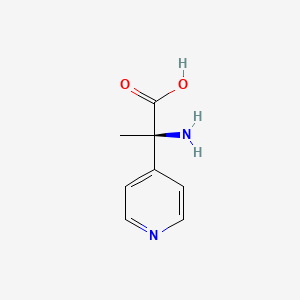
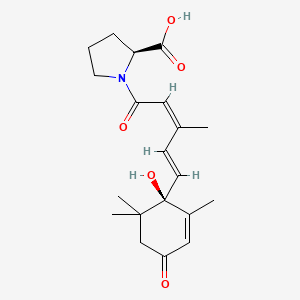
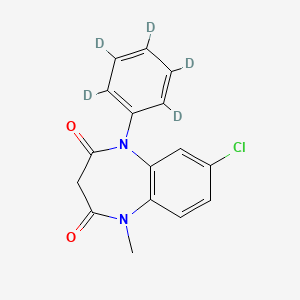
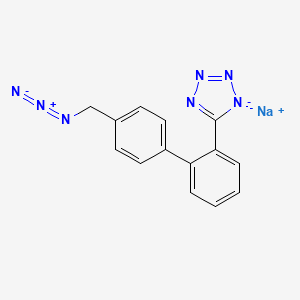
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
